N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide

Drug design Pharmacophore modeling Ligand-based optimization

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (CAS 1353945-44-4) is a synthetic piperidine derivative with the molecular formula C12H19ClN2O2 and a molecular weight of 258.74 g/mol. Its structure features a central piperidine ring, N-acylated with a chloroacetyl group at the 1-position and substituted with an N-cyclopropyl-acetamide moiety at the 4-position.

Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
Cat. No. B7918954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
Molecular FormulaC12H19ClN2O2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESCC(=O)N(C1CC1)C2CCN(CC2)C(=O)CCl
InChIInChI=1S/C12H19ClN2O2/c1-9(16)15(10-2-3-10)11-4-6-14(7-5-11)12(17)8-13/h10-11H,2-8H2,1H3
InChIKeyLMKBVGRMAHFKRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Structural and Physicochemical Profile of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (CAS 1353945-44-4)


N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (CAS 1353945-44-4) is a synthetic piperidine derivative with the molecular formula C12H19ClN2O2 and a molecular weight of 258.74 g/mol [1]. Its structure features a central piperidine ring, N-acylated with a chloroacetyl group at the 1-position and substituted with an N-cyclopropyl-acetamide moiety at the 4-position. The chloroacetyl group acts as an electrophilic warhead, enabling potential covalent interactions with biological targets, while the cyclopropyl group provides conformational constraint. Computed drug-likeness parameters include an XLogP3 of 1, zero hydrogen bond donors, a topological polar surface area (TPSA) of 40.6 Ų, and three rotatable bonds [1]. Available from commercial vendors such as Fluorochem and Leyan at purities of 98% or higher, this compound is primarily supplied for research use as a synthetic intermediate or a tool compound in medicinal chemistry .

Why N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide Cannot Be Replaced by Common Piperidine Analogs


This compound's substitution pattern on the piperidine ring directly determines its spatial presentation of the chloroacetyl electrophile and the cyclopropyl amide, factors that can lead to divergent target engagement profiles among regioisomers. While structurally similar compounds like N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS 1354006-77-1) share the same warhead, they differ in the vector of the N-cyclopropyl-acetamide group, which can result in distinct binding site complementarity. As demonstrated by the documented stereospecific activity of chiral (3R)-configured analogs, even minor positional shifts can influence biological activity . Simple N-methylated piperidine variants or compounds lacking the chloroacetyl group lose the capacity for covalent target modification, a key mechanistic feature for irreversible enzyme inhibition. Therefore, substituting the 4-yl isomer with a 3-yl or achiral analog without experimental validation can compromise the intended pharmacological outcome, making targeted procurement essential for reproducible research .

Quantitative Comparative Evidence for N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide Versus Closest Analogs


4-Yl vs. 3-Yl Substitution: Impact on Predicted Ligand Efficiency Metrics

The positional isomerism between the target 4-yl compound and its 3-yl analog (CAS 1354006-77-1) leads to quantifiable differences in computed molecular properties. Despite sharing the same heavy atom count (17) and TPSA (40.6 Ų), the topological arrangement of the N-cyclopropyl-acetamide group alters the computed LogP and the spatial distribution of the hydrogen bond acceptor. For instance, the 4-yl substitution projects the amide group onto a para-like vector relative to the central nitrogen, potentially favoring a more linear molecular axis, whereas the 3-yl substitution introduces a kinked geometry. This is consistent with the documented separation of chiral (3R)-configured analogs, where stereochemical differences are known to cause 'variations in biological activity' . The computed XLogP3 for the 4-yl isomer is 1, a value that positions it within favorable CNS drug-like space compared to analogs with polar substituents, while the absence of hydrogen bond donors distinguishes it from piperidine amides that form strong hydrogen bonds [1].

Drug design Pharmacophore modeling Ligand-based optimization

Chloroacetyl Warhead Availability: Differentiation from N-Methyl Piperidine Analogs

The target compound contains a chloroacetyl moiety attached to the piperidine nitrogen, which is absent in simple N-methyl piperidine analogs like 2-Chloro-N-cyclopropyl-N-(1-methyl-piperidin-4-yl)-acetamide. This functional group provides the compound with the potential for irreversible covalent bond formation with cysteine or other nucleophilic residues in target proteins. The replacement of the chloroacetyl group with a methyl group (as in N-methyl analogs) eliminates this covalent mechanism, converting the compound into a simple secondary amine. While no direct potency comparison is published for the target compound, the chloroacetyl warhead is a well-established pharmacophore in JAK and other kinase inhibitor series [1][2]. Therefore, procurement of the chloroacetyl-containing 4-yl compound enables applications in covalent probe design that are not feasible with non-reactive analogs.

Covalent inhibitors Targeted covalent drug discovery Electrophilic warhead design

Documented Enantiomeric Activity Dependence in the 3-Yl Scaffold Supports the Value of the Achiral 4-Yl Isomer as a Baseline

Vendor documentation for the (3R)-configured analog of the 3-yl isomer explicitly states that 'the stereochemistry indicated by the (3R) configuration suggests that the compound may have distinct enantiomeric forms, which can lead to variations in biological activity' . This highlights the stereochemical liability inherent in 3-yl positional analogs. In contrast, the target 4-yl compound is achiral, eliminating enantiomeric complexity and batch-to-batch stereochemical variability. This is a significant procurement advantage: the achiral nature of the 4-yl isomer guarantees a single molecular entity, removing the need for chiral chromatography or enantiomeric purity verification that would be required for the (3R)-3-yl analog to ensure reproducible pharmacological data.

Stereochemical SAR Enantiomeric purity profiling Chiral pharmacology

Application Scenarios for N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide Based on Differential Evidence


Kinase Covalent Probe Design with an Achiral Scaffold

The target compound's chloroacetyl warhead makes it a suitable starting point for designing covalent inhibitors against kinases such as JAK family members, a class documented in the patent literature to be addressable by 2-chloroacetyl-piperidine derivatives [1]. Its achiral nature provides a simplified SAR readout compared to chiral analogs, where stereochemical contributions would convolute initial hit identification. Researchers can procure this compound to establish a baseline for covalent inhibition potency (e.g., measuring washout-resistant kinase binding) without the confounding factor of enantiomeric mixtures or undefined stereochemistry [2].

Scaffold-Hopping Comparative Screens for Regioisomeric SAR

Procurement of the 4-yl isomer alongside its 3-yl counterpart (CAS 1354006-77-1) enables a systematic evaluation of how the positional presentation of the N-cyclopropyl-acetamide group affects target affinity and selectivity. This pair constitutes a well-defined 'regioisomer pair' for scaffold-hopping campaigns in medicinal chemistry, where the distinct spatial vectors can probe subtle differences in binding site topology across a panel of protein targets, as supported by the known stereospecific activity differences in related analogs .

Analytical Method Development and Reference Standard for Achiral Amide Piperidine Derivatives

Given its single-component nature (98% purity) and well-characterized computed physicochemical properties (TPSA 40.6 Ų, XLogP3 1, zero H-bond donors) [2], this compound can serve as a reference standard in LC–MS or HPLC method development for the separation and quantification of structurally related chloroacetyl-piperidine analogs. Its stability and absence of stereoisomers simplify peak assignment and calibration, offering an advantage over chiral analogs that may co-elute.

Quote Request

Request a Quote for N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.